(1R,2R)-Cyclopentane-1,2-diamine

Catalog No.
S579202
CAS No.
3145-88-8
M.F
C5H12N2
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-Cyclopentane-1,2-diamine

CAS Number

3145-88-8

Product Name

(1R,2R)-Cyclopentane-1,2-diamine

IUPAC Name

(1R,2R)-cyclopentane-1,2-diamine

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2/t4-,5-/m1/s1

InChI Key

MYJQGGALXPHWLV-RFZPGFLSSA-N

SMILES

C1CC(C(C1)N)N

Synonyms

cyclopentane-1,2-diamine, trans-cyclopentane-1,2-diamine

Canonical SMILES

C1CC(C(C1)N)N

Isomeric SMILES

C1C[C@H]([C@@H](C1)N)N

The exact mass of the compound (1R,2R)-Cyclopentane-1,2-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1R,2R)-Cyclopentane-1,2-diamine (CAS: 3145-88-8) is a highly rigid, enantiopure vicinal diamine utilized primarily as a chiral scaffold in asymmetric catalysis, coordination chemistry, and active pharmaceutical ingredient (API) synthesis [1]. Distinguished by its five-membered carbocyclic core, this compound offers a tighter N-M-N bite angle and distinct steric constraints compared to its ubiquitous six-membered analog, trans-cyclohexane-1,2-diamine (DACH) [2]. Historically limited by complex synthetic routes, modern enzymatic resolution techniques have made this specific enantiomer commercially viable for advanced procurement [3]. It is prioritized in industrial and academic settings where standard chiral ligands fail to provide the precise stereochemical control or metal-chelate stability required for specialized transformations.

Research Fit

R
Chiral building block for C2-symmetric ligand design, metal-salen complexes, and constrained peptidomimetics.
S
Stereochemical control via rigid cyclopentane backbone; distinct from acyclic or cyclohexane analogs.
E
Enantiopure (1R,2R) form critical for reproducible asymmetric induction; single-enantiomer procurement essential.
For ligand design, metallodrug scaffold research, and chiral discrimination studies. Not a general-purpose diamine.

Substituting (1R,2R)-cyclopentane-1,2-diamine with the more common (1R,2R)-cyclohexane-1,2-diamine (DACH) or racemic mixtures fundamentally compromises process outcomes due to structural and spatial deviations [1]. The five-membered cyclopentane ring is significantly more planar and rigid than the puckered chair conformation of the cyclohexane ring. This rigidity forces the two amine groups into a distinct spatial orientation, fundamentally altering the N-M-N bite angle upon metal coordination [2]. In asymmetric catalysis, this geometric difference translates into altered chiral pocket dimensions; a catalyst optimized with the cyclopentyl backbone will often exhibit mismatched stereocontrol, lower yields, or altered redox stability if substituted with the cyclohexyl analog [1]. Consequently, for processes dependent on the specific steric hindrance of the five-membered ring, generic substitution is not a viable procurement strategy.

Substitution Risk

Cyclohexane analog
Larger ring alters NCCN dihedral angle; salen complex geometry and catalytic enantioselectivity may shift significantly.
Acyclic 1,2-diamines
Lack conformational rigidity; cannot replicate the stereochemical constraint required for target ligand performance.
Opposite enantiomer / racemate
Stereospecific catalysis demands single enantiomer; (1S,2S) or racemic form will not reproduce the same asymmetric outcomes.

Yield Optimization in Asymmetric Ketone Reduction

In the enantioselective reduction of acetophenone using diethylzinc, the choice of the cycloalkane backbone directly impacts the catalytic efficiency. Ligands derived from (1R,2R)-cyclopentane-1,2-diamine demonstrated slightly higher overall yields compared to their (1R,2R)-cyclohexane-1,2-diamine counterparts under identical conditions [1]. This is attributed to the tighter steric constraints of the five-membered ring, which provides a more rigid chiral environment that accelerates the matched stereogenic conversion while maintaining high enantiomeric excess.

Evidence DimensionCatalytic Yield in Acetophenone Reduction
Target Compound DataHigher yield optimized by the rigid cyclopentyl backbone
Comparator Or Baseline(1R,2R)-cyclohexane-1,2-diamine (DACH) derived ligands
Quantified DifferenceMeasurable yield increase due to tighter bite angle and matched stereocenters
ConditionsDiethylzinc reduction of acetophenone using chiral diamine ligands

Buyers synthesizing chiral secondary alcohols can achieve higher throughput and material efficiency by selecting the cyclopentane derivative over the standard cyclohexane ligand.

Cytotoxicity vs cisplatin
Head-to-head
IC₅₀ 0.16–0.17 μM vs 1 μM (Cisplatin)
Supports cytotoxicity endpoint review
L1210 murine leukemia cells; 72 h exposure

Enantioselectivity Tuning in Salen-Mn Epoxidation

When utilized in Salen-Mn(III) complexes for the asymmetric epoxidation of (E)-b-methylstyrene, the (1R,2R)-cyclopentane-1,2-diamine backbone yields an enantiomeric excess (ee) of 87%, compared to the 92% ee achieved by the DACH-based Jacobsen's catalyst [1]. While slightly lower for this specific substrate, this quantitative difference highlights the distinct geometry of the chiral pocket. The cyclopentane derivative provides a complementary steric environment that is critical for substrates where the traditional Jacobsen's catalyst is either too bulky or stereochemically mismatched.

Evidence DimensionEnantiomeric Excess (ee)
Target Compound Data87% ee
Comparator Or Baseline92% ee (Jacobsen's catalyst / DACH-based)
Quantified Difference5% ee variance demonstrating a distinct, complementary chiral pocket
ConditionsAsymmetric epoxidation of (E)-b-methylstyrene using Salen-Mn(III) complexes

Procurement teams should source this compound to expand their catalyst library, specifically targeting substrates that respond poorly to standard DACH-based epoxidation.

Chiral shift reagent
Class-level
Effective CSR for α-aryl carboxylic acids
Supports chiral discrimination research
¹H NMR; pincer-like receptor system

Scalable Enantiopurity via Enzymatic Resolution

Historically, obtaining enantiopure trans-cyclopentane-1,2-diamine relied on inefficient fractional crystallization of tartrate salts, resulting in low overall yields. Modern biocatalytic approaches utilizing Candida antarctica lipase B (CALB) for sequential aminolysis achieve an enantiomeric excess of >99% for the target enantiomer[1]. This enzymatic process provides a highly reproducible, scalable route to the (1R,2R) configuration, overcoming the historical procurement bottlenecks associated with this specific five-membered ring diamine.

Evidence DimensionEnantiomeric Excess and Process Scalability
Target Compound Data>99% ee via CALB enzymatic resolution
Comparator Or BaselineLow yield and variable ee via classical fractional crystallization
Quantified DifferenceNear-perfect enantiopurity (>99% ee) with significantly improved process reliability
ConditionsEnzymatic aminolysis using dimethyl malonate and CALB

Guarantees that buyers can procure highly pure, reproducible batches of the (1R,2R) enantiomer without the yield losses of classical resolution methods.

Enzymatic resolution
Cross-study comparable
E >200, ee ≥ 97%
Supports scalable enantiopure production
CAL-B lipase, dimethyl malonate; organic solvent
PNA backbone stability
Cross-study comparable
Improved Tm vs unmodified aegPNA
Supports nucleic acid probe development
Sequence-dependent ΔTm; UV thermal denaturation
E-alkene epoxidation
Cross-study comparable
High ee (Cr-salen) vs 22% ee (Mn-salen)
Supports E-alkene epoxidation research
(E)-β-methylstyrene; salen complex geometry
Ligand geometry
Supporting evidence
Distinct NCCN dihedral angle
Supports ligand geometry design
Cyclopentane vs cyclohexane scaffold; X-ray

Complementary Chiral Ligand Synthesis (Salen & Trost Analogs)

Where standard DACH-based ligands fail to provide the correct stereochemical environment, (1R,2R)-cyclopentane-1,2-diamine is the premier choice for synthesizing customized Salen and Trost ligands. Its tighter bite angle and rigid planarity offer a complementary chiral pocket, making it essential for process chemists optimizing the asymmetric epoxidation or reduction of sterically demanding substrates[1].

Development of Conformationally Restricted APIs

In medicinal chemistry, the 1,2-diaminocyclopentane motif is utilized to synthesize conformationally restricted drug candidates. The rigid five-membered ring reduces the entropic penalty during receptor binding compared to flexible aliphatic diamines, providing a highly specific structural vector that cannot be replicated by cyclohexane derivatives[1].

Advanced Metal Chelators and MRI Contrast Agents

The distinct N-M-N bite angle of the cyclopentane backbone alters the coordination geometry and hydration states of transition metals. It is specifically procured for the development of novel EDTA-analogs (e.g., CpDTA) where tuning the redox potential and water exchange kinetics of Fe(III) or Mn(II) complexes is critical for diagnostic imaging applications [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Platinum(II) metallointercalator research
Cytotoxicity assay context
Comparative potency in L1210 cell-line endpoint
Chiral NMR analysis of α-aryl carboxylic acids
Chiral shift reagent efficiency
Enantiodiscrimination for arylpropionic acids
Asymmetric epoxidation of E-alkenes
Enantioselectivity for E-disubstituted substrates
Comparative ee with Mn-salen catalysts
Conformationally constrained PNA probe synthesis
DNA binding affinity enhancement
Duplex thermal stability improvement

XLogP3

-0.7

Wikipedia

(1R,2R)-cyclopentane-1,2-diamine
Hasell et al. Triply interlocked covalent organic cages. Nature Chemistry, doi: 10.1038/nchem.739, published online 18 July 2010 http://www.nature.com/nchem

Explore Compound Types